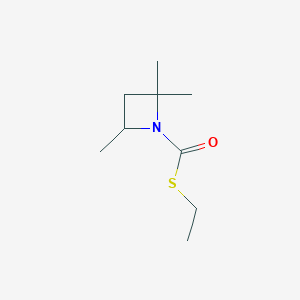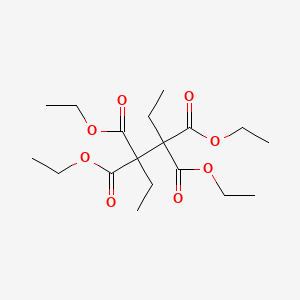
Tetraethyl hexane-2,2,3,3-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl hexane-2,2,3,3-tetracarboxylate is an organic compound with the molecular formula C18H30O8. It is characterized by the presence of four ester groups attached to a hexane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl hexane-2,2,3,3-tetracarboxylate typically involves the esterification of hexane-2,2,3,3-tetracarboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl hexane-2,2,3,3-tetracarboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield hexane-2,2,3,3-tetracarboxylic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Hexane-2,2,3,3-tetracarboxylic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Hexane-2,2,3,3-tetracarboxylic acid derivatives with primary alcohol groups.
Applications De Recherche Scientifique
Tetraethyl hexane-2,2,3,3-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tetraethyl hexane-2,2,3,3-tetracarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acid groups, which can then participate in further chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyl 1,1,2,2-ethanetetracarboxylate: Similar in structure but with a different backbone.
Tetraethyl butane-1,1,2,2-tetracarboxylate: Another ester with a shorter carbon chain.
Uniqueness
Tetraethyl hexane-2,2,3,3-tetracarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds provides different physical and chemical characteristics, making it suitable for specific applications .
Propriétés
Numéro CAS |
42798-10-7 |
|---|---|
Formule moléculaire |
C18H30O8 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
tetraethyl hexane-2,2,3,3-tetracarboxylate |
InChI |
InChI=1S/C18H30O8/c1-7-17(13(19)23-9-3,14(20)24-10-4)18(8-2,15(21)25-11-5)16(22)26-12-6/h7-12H2,1-6H3 |
Clé InChI |
IXRBLGOEYOJFPF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)(C(=O)OCC)C(CC)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


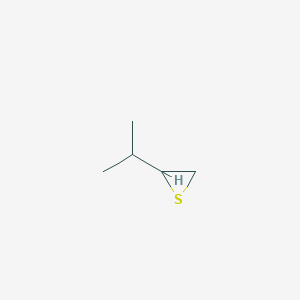
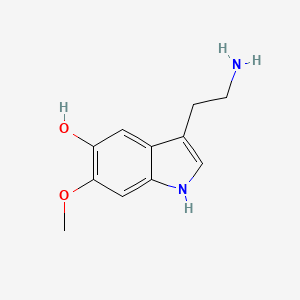
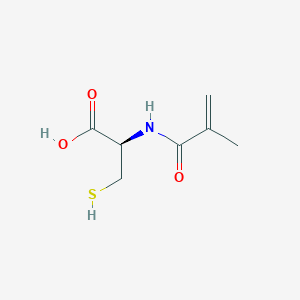
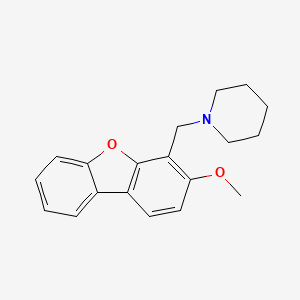
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
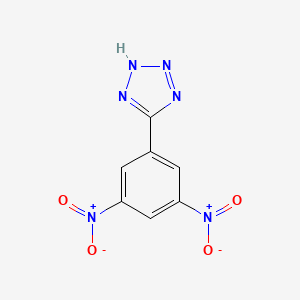
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
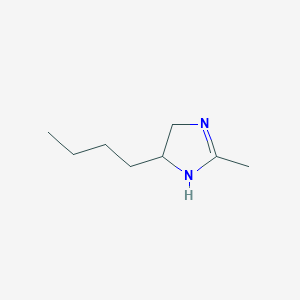
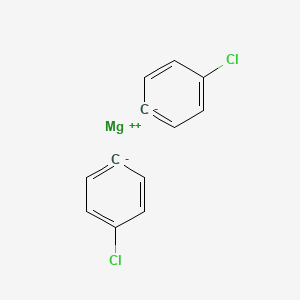

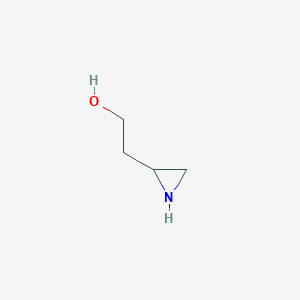
![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
